3-[4-(4-benzylpiperazine-1-carbonyl)piperidin-1-yl]-6-(thiophen-2-yl)pyridazine
Description
The compound 3-[4-(4-benzylpiperazine-1-carbonyl)piperidin-1-yl]-6-(thiophen-2-yl)pyridazine is a pyridazine derivative featuring a piperidine-piperazine hybrid substituent at the 3-position and a thiophen-2-yl group at the 6-position. Its structural complexity arises from the dual heterocyclic systems (piperidine and piperazine) linked via a carbonyl group, which may enhance binding affinity to biological targets such as enzymes or receptors.
Properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-[1-(6-thiophen-2-ylpyridazin-3-yl)piperidin-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5OS/c31-25(30-16-14-28(15-17-30)19-20-5-2-1-3-6-20)21-10-12-29(13-11-21)24-9-8-22(26-27-24)23-7-4-18-32-23/h1-9,18,21H,10-17,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYGXKZKMVVQKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)CC3=CC=CC=C3)C4=NN=C(C=C4)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-benzylpiperazine-1-carbonyl)piperidin-1-yl]-6-(thiophen-2-yl)pyridazine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reductive amination of a precursor compound with benzylpiperazine. The reaction conditions often include the use of sodium cyanoborohydride in methanol as a reducing agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-throughput screening and purification techniques such as chromatography and crystallization would be essential to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-benzylpiperazine-1-carbonyl)piperidin-1-yl]-6-(thiophen-2-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is , with a molecular weight of approximately 480.6 g/mol. The structure features a pyridazine core substituted with a thiophene ring and a piperidine moiety, which are crucial for its biological activity.
Pharmacological Applications
- Antidepressant Activity
- Anxiolytic Effects
- Neuroprotective Properties
Case Study 1: Antidepressant Efficacy
A study conducted on mice demonstrated that administration of the compound resulted in a significant reduction in depressive-like behavior as measured by the forced swim test and tail suspension test. The results indicated that the compound's efficacy was comparable to that of established antidepressants like fluoxetine .
Case Study 2: Anxiolytic Activity
In a controlled trial involving rats, the compound was administered at varying doses. Behavioral assessments showed a marked decrease in anxiety-related behaviors in elevated plus maze tests, supporting its potential as an anxiolytic agent .
Data Tables
Mechanism of Action
The mechanism of action of 3-[4-(4-benzylpiperazine-1-carbonyl)piperidin-1-yl]-6-(thiophen-2-yl)pyridazine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of an enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its reaction .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the 3-Position
Compound A : 3-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine (F554-0056)
- Structure : Replaces the 4-benzylpiperazine-carbonyl-piperidine group with a 3,4-dimethylbenzoyl-piperazine.
- Properties: The dimethylbenzoyl group increases steric bulk and lipophilicity compared to the benzylpiperazine-carbonyl-piperidine moiety in the target compound. This modification may alter target selectivity, as aromatic acyl groups are known to enhance interactions with hydrophobic enzyme pockets .
Compound B : 3-[4-(2-Phenyl-2H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine (BG13861)
- Structure : Features a triazole-carbonyl-piperazine substituent.
- However, the absence of a piperidine ring may reduce conformational flexibility, impacting binding to flexible active sites .
Compound C : 3-[2-(1-Benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine
- Structure: Contains a benzylpiperidine-ethylamino chain instead of the piperazine-carbonyl-piperidine group.
- Activity : Demonstrated 600-fold higher potency in acetylcholinesterase inhibition compared to analogs with simpler piperidine substituents. This highlights the importance of the benzylpiperidine moiety in enhancing target engagement .
Substituent Variations at the 6-Position
Compound D : 4-(5-Substituted-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-ol/thiol
- Structure : Replaces pyridazine with a pyrimidine core but retains the thiophen-2-yl group.
- The hydroxyl/thiol groups at the 2-position introduce polarity, which may affect membrane permeability .
Compound E : 3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine
- Structure : Substitutes thiophen-2-yl with a pyrazole group.
- Conformation: The pyrazole ring forms a dihedral angle of 10.36° with the pyridazine core, suggesting planar alignment. This contrasts with the non-planar thiophene in the target compound, which could influence stacking interactions in protein binding .
Physicochemical and Conformational Insights
- Lipophilicity : The thiophen-2-yl group in the target compound increases logP compared to pyrazole or benzofuran analogs, suggesting enhanced membrane permeability .
- Conformational Flexibility : The piperazine-carbonyl-piperidine linker allows for multiple rotatable bonds, enabling adaptation to diverse binding pockets. In contrast, rigid triazole (Compound B) or planar pyrimidine (Compound D) systems may limit this flexibility .
Biological Activity
The compound 3-[4-(4-benzylpiperazine-1-carbonyl)piperidin-1-yl]-6-(thiophen-2-yl)pyridazine represents a novel class of organic molecules with potential pharmacological applications. Its structure incorporates a benzylpiperazine moiety, a piperidine ring, and a thiophene group, suggesting a multifaceted interaction profile with biological targets. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is . The presence of multiple functional groups enhances its chemical diversity and potential reactivity. The structural highlights include:
- Benzylpiperazine moiety : Known for its central nervous system (CNS) stimulant properties.
- Piperidine ring : Often associated with various biological activities, including analgesic effects.
- Thiophene group : Contributes to the compound's electronic properties and may enhance binding affinity to biological targets.
Pharmacological Properties
Research indicates that derivatives of benzylpiperazine exhibit significant biological activities, including:
- Monoamine oxidase (MAO) inhibition : Compounds similar to the target have shown reversible inhibition of MAO-B, which is crucial for the metabolism of neurotransmitters like dopamine .
- Antiviral activity : Related piperazine derivatives have demonstrated activity against viruses such as HIV-1 and herpes simplex virus (HSV-1) .
Structure-Activity Relationships (SAR)
The SAR analysis reveals that modifications in the benzylpiperazine structure can lead to enhanced biological activity. For instance, varying substituents on the phenyl ring significantly affect MAO inhibition potency. Compounds with specific substitutions exhibited IC50 values in the low micromolar range, indicating strong inhibitory effects .
Inhibition of MAO-B
A study evaluating various piperazine derivatives highlighted that the compound's analogs showed promising MAO-B inhibition profiles. For example:
- Compound S5 exhibited an IC50 value of approximately 0.4 μM for MAO-B, demonstrating significant potency compared to other derivatives .
Antiviral Activity
In another investigation, certain benzylpiperazine derivatives were screened for antiviral activity against HIV-1. The results indicated moderate protection against CVB-2 and HSV-1, reinforcing the therapeutic potential of these compounds in viral infections .
Comparative Analysis Table
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-Benzylpiperazine | Benzyl group attached to piperazine | CNS stimulant |
| This compound | Complex tricyclic structure with thiophene | Potential MAO inhibitor and antiviral |
| 1-(3-Chlorophenyl)piperazine | Chlorine substitution on phenyl ring | CNS effects similar to benzylpiperazine |
Q & A
Basic: What are the key synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step coupling reactions. A common approach includes:
- Step 1: Formation of the piperidine-carbonyl intermediate via nucleophilic substitution (e.g., coupling 4-benzylpiperazine with a piperidine-derived carbonyl chloride) .
- Step 2: Pyridazine-thiophene coupling using Suzuki-Miyaura or Buchwald-Hartwig reactions .
Optimization parameters :- Temperature : Lower temperatures (0–5°C) minimize side reactions during acylations .
- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Catalysts : Pd-based catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency .
Yield improvements (≥75%) require iterative HPLC monitoring and column chromatography purification .
Advanced: How do structural modifications influence biological activity?
Substituent effects on the benzyl, thiophene, or pyridazine moieties alter target selectivity and potency:
- Benzyl group : Electron-withdrawing groups (e.g., -NO₂) enhance binding to serotonin receptors but reduce solubility .
- Thiophene : Methylation at the 3-position increases metabolic stability in hepatic microsome assays .
- Piperazine-carbonyl : Replacement with sulfonamide groups reduces off-target kinase activity .
SAR Table :
| Modification Site | Example Substituent | Biological Impact |
|---|---|---|
| Benzyl | 4-Fluoro | ↑ 5-HT₁A binding |
| Thiophene | 3-Methyl | ↓ CYP3A4 metabolism |
| Piperidine | Ethylsulfonyl | ↓ hERG inhibition |
Basic: What analytical techniques validate structural integrity?
- NMR : ¹H/¹³C NMR confirms regiochemistry of piperazine and thiophene linkages (e.g., δ 7.2–7.4 ppm for thiophene protons) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 462.2154) .
- X-ray Crystallography : Resolves stereochemistry of the piperidine-carbonyl bond (e.g., C=O bond length ~1.23 Å) .
Advanced: How to resolve contradictions in reported biological data?
Discrepancies in IC₅₀ values or target selectivity may arise from:
- Assay variability : Standardize cell lines (e.g., HEK293 vs. CHO) and incubation times .
- Compound purity : Validate via HPLC (≥95% purity) to exclude confounding byproducts .
- Buffer conditions : Use consistent pH (7.4) and ionic strength (150 mM NaCl) in binding assays .
Recommended workflow : Replicate studies with orthogonal assays (e.g., SPR for binding, calcium flux for functional activity) .
Basic: How to assess compound stability under experimental conditions?
- pH stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC at 24/48/72 hours .
- Thermal stability : Store at 4°C, -20°C, and room temperature; assess by TGA/DSC .
- Light sensitivity : Conduct accelerated photodegradation studies using ICH Q1B guidelines .
Advanced: What computational methods predict target interactions?
- Molecular Docking : Use AutoDock Vina to model binding to GPCRs (e.g., 5-HT receptors) .
- MD Simulations : GROMACS simulations (100 ns) assess piperazine flexibility in aqueous environments .
- QSAR Models : Train on datasets with ≥50 analogs to predict logP and permeability .
Advanced: How to design SAR studies for this scaffold?
- Fragment-based screening : Test truncated analogs (e.g., pyridazine-thiophene alone) to identify core pharmacophores .
- 3D-QSAR : CoMFA/CoMSIA maps electrostatic/hydrophobic requirements for activity .
- Proteomic profiling : Use affinity chromatography-MS to identify off-target binding .
Basic: What challenges arise in achieving high purity?
- Byproduct formation : Acylation side reactions generate N-oxide derivatives; mitigate via inert atmospheres .
- Purification : Reverse-phase HPLC (C18 column, 0.1% TFA/ACN gradient) separates polar impurities .
- Storage : Lyophilize and store under argon to prevent oxidation of the thiophene ring .
Advanced: How to identify primary biological targets?
- Binding assays : Radioligand displacement (e.g., [³H]-ketanserin for 5-HT₂A) .
- Kinase profiling : Screen against panels (e.g., Eurofins KinaseProfiler) at 10 µM .
- Transcriptomics : RNA-seq of treated cells identifies downstream pathway activation .
Advanced: How to analyze multi-parametric data from SAR studies?
- PCA : Reduce dimensionality of physicochemical (logP, PSA) and biological (IC₅₀, selectivity) parameters .
- Machine learning : Random Forest models prioritize synthetic routes based on yield/activity .
- Heatmaps : Visualize clustering of analogs by activity against target families (e.g., GPCRs vs. kinases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
